5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one is a synthetic compound with the molecular formula C12H9NO3S2 and a molecular weight of 279.33 g/mol. This compound is known for its unique structure, which includes a benzodioxole ring and a thiazolone moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-(methylsulfanyl)-1,3-thiazol-4(5H)-one in the presence of a base, such as sodium hydroxide, to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolone ring.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as amines or thiols can replace the methylene group.
Scientific Research Applications
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodioxole ring and thiazolone moiety allow it to bind to active sites on proteins, inhibiting their function or altering their activity. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one can be compared with other similar compounds, such as:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring but differ in their heteroaryl moieties and biological activities.
2-(methylsulfanyl)-1,3-thiazol-4(5H)-one derivatives: These compounds have similar thiazolone structures but may vary in their substituents and reactivity.
The uniqueness of this compound lies in its combination of the benzodioxole and thiazolone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-methylsulfanyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3S2/c1-17-12-13-11(14)10(18-12)5-7-2-3-8-9(4-7)16-6-15-8/h2-5H,6H2,1H3/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQIOWTTBOWOA-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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